molecular formula C15H17FN2O2S B7087323 N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide

N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide

Cat. No.: B7087323
M. Wt: 308.4 g/mol
InChI Key: WKBWQRHBXILYJG-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c16-13-5-1-2-6-14(13)18-21(19,20)15-7-3-4-11-10-17-9-8-12(11)15/h3-4,7-10,13-14,18H,1-2,5-6H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWQRHBXILYJG-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide typically involves multiple steps, including the introduction of the fluorocyclohexyl group and the sulfonamide moiety. The synthetic routes often require precise control of reaction conditions to ensure the desired stereochemistry and purity of the final product. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and scalability.

Chemical Reactions Analysis

N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1R,2R)-2-fluorocyclohexyl]isoquinoline-5-sulfonamide can be compared with other similar compounds, such as N-[(1R,2R)-2-fluorocyclohexyl]tetrahydro-3-furanamine While both compounds share the fluorocyclohexyl group, they differ in their additional functional groups and overall structure

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